molecular formula C26H28Cl2N6O B304882 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Cat. No. B304882
M. Wt: 511.4 g/mol
InChI Key: CBDMTYVPGPUVRD-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
The 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, the compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in lab experiments is its high purity and yield. This makes it suitable for further research and development. Additionally, the compound exhibits a range of biochemical and physiological effects, making it useful for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine. One area of research is the development of more potent and selective analogs of this compound. Additionally, further research is needed to determine the mechanism of action of this compound and its potential use in the treatment of various diseases. The compound's potential use as a diagnostic tool for cancer and other diseases should also be further explored. Finally, the safety and toxicity of this compound should be thoroughly investigated to determine its potential use in clinical settings.

Synthesis Methods

The synthesis of 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine involves the reaction of 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate in the presence of pyrrolidine. This reaction yields the intermediate hydrazone, which is then reacted with 2,6-dipyridin-1-ylpyrimidine to form the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further research.

Scientific Research Applications

The 4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine compound has several potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

Product Name

4-[(2E)-2-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

IUPAC Name

N-[(E)-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C26H28Cl2N6O/c27-21-9-10-23(35-18-19-7-1-2-8-22(19)28)20(15-21)17-29-32-24-16-25(33-11-3-4-12-33)31-26(30-24)34-13-5-6-14-34/h1-2,7-10,15-17H,3-6,11-14,18H2,(H,30,31,32)/b29-17+

InChI Key

CBDMTYVPGPUVRD-STBIYBPSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)N5CCCC5

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)NN=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4Cl)N5CCCC5

Origin of Product

United States

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